4-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline

Aqueous Solubility Biochemical Assay Compatibility Physicochemical Property Analysis

4-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline is a 1,3,4-oxadiazole-based heterocyclic compound featuring a free primary aromatic amine (aniline) moiety. As a 2,5-diaryl-1,3,4-oxadiazole derivative, it belongs to a class extensively investigated for biological activity and materials science applications.

Molecular Formula C14H11N3O
Molecular Weight 237.262
CAS No. 53338-48-0
Cat. No. B2548190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline
CAS53338-48-0
Molecular FormulaC14H11N3O
Molecular Weight237.262
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)N
InChIInChI=1S/C14H11N3O/c15-12-8-6-11(7-9-12)14-17-16-13(18-14)10-4-2-1-3-5-10/h1-9H,15H2
InChIKeyZGBQIUIUFJKOKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline (CAS 53338-48-0): A Heterocyclic Building Block with a Free Primary Amine Handle


4-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline is a 1,3,4-oxadiazole-based heterocyclic compound featuring a free primary aromatic amine (aniline) moiety [1]. As a 2,5-diaryl-1,3,4-oxadiazole derivative, it belongs to a class extensively investigated for biological activity and materials science applications [2]. Its critical structural differentiator from simpler diaryl-oxadiazoles is the reactive –NH2 group, which makes it a strategic intermediate for generating diverse N-substituted derivatives, including those in patented anti-HBV programs [3].

Why 2,5-Diphenyl-1,3,4-oxadiazole Cannot Replace 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline in Derivatization-Dependent Applications


Generic in-class substitution is not feasible for 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline because its closest structural analog, 2,5-diphenyl-1,3,4-oxadiazole, lacks the primary aniline functionality required for essential downstream chemical transformations [1]. This free amine is a critical synthetic handle for generating Schiff bases, amides, and N-substituted derivatives—key steps for accessing patented HBV HBsAg inhibitors and other biologically active chemotypes [2]. Physicochemical properties, including a quantifiable logP difference of Δ = 0.7 and the presence of a hydrogen bond donor, further preclude direct substitution in solubility-sensitive screening or formulation contexts [1]. Consequently, the compound's procurement value is tied to its unique combination of an oxadiazole core and a free amine group, which enables derivatization pathways unavailable to its non-aminated counterparts.

Quantitative Differentiation Evidence for 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline Against Closest Analogs


Aqueous Solubility Advantage: 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline vs. 2,5-Diphenyl-1,3,4-oxadiazole

The target compound 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline exhibits a measured aqueous solubility of 23.7 μg/mL at pH 7.4, whereas its closest non-aminated analog, 2,5-diphenyl-1,3,4-oxadiazole, is significantly less soluble (calculated logS -3.1, approximately 174 μg/L or ~0.174 μg/mL at 25°C) [1]. This represents a solubility enhancement of over 100-fold for the target compound under near-physiological buffer conditions.

Aqueous Solubility Biochemical Assay Compatibility Physicochemical Property Analysis

Lipophilicity Shift (ΔXLogP3): Hydrogen Bond Donor Differential Between 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline and its N,N-Dimethyl Analog

Computed partition coefficients show a significant lipophilicity differential: 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline has an XLogP3 value of 2.4 (1 HBD), while its N,N-dimethylated analog (N,N-dimethyl-4-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline) is computed at XLogP3 3.5 and possesses 0 HBD [1]. The target's lower logP and additional H-bond donor can influence membrane permeability, protein binding, and metabolic stability, rendering the two compounds non-interchangeable in lead optimization or medicinal chemistry campaigns.

Lipophilicity Hydrogen Bonding Drug-Likeness ADME Properties

Essential Synthetic Handle: Free Aniline Enables Direct Derivatization into N-Substituted HBV Inhibitors Versus the Unreactive 2,5-Diphenyl Core

The Roche patent US20230312491A1 explicitly demonstrates that N-substitution on the aniline nitrogen of 4-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline is essential for generating HBsAg inhibitory activity [1]. The generic formula (I) requires an N-substituted aniline moiety. The unsubstituted analog 2,5-diphenyl-1,3,4-oxadiazole, lacking this reactive center, cannot be elaborated into the claimed structures and is absent from the patent's biological examples, implying a critical lack of antiviral activity for the core scaffold alone. The free amine is therefore not merely a synthetic convenience but a structural prerequisite for accessing this patented mechanism of action.

Hepatitis B Virus (HBV) HBsAg Inhibitor Structure-Activity Relationship Patent-Backed Scaffold

Utility in Photophysical Materials: The Free Amine as a Precursor to Aza-POPOP Fluorophores Compared to the Unfunctionalized Diphenyl Core

4-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline serves as a crucial precursor for synthesizing PAH-based aza-POPOP fluorophores via diazotization and click chemistry, as reported by Górecki et al. (2024) [1]. Starting from the free aniline, a series of 2-aryl-5-(4-(4-aryl-1H-1,2,3-triazol-1-yl)phenyl)-1,3,4-oxadiazoles were synthesized and screened for nitroanalyte sensing. The parent 2,5-diphenyl-1,3,4-oxadiazole (POPOP analog) cannot be elaborated through this synthetic route because it lacks a functionalizable NH2 group for converting to the azide intermediate [1]. This places the target compound as a non-substitutable building block for applications requiring post-functionalization of the oxadiazole core for sensing or optoelectronic properties.

Photophysics Fluorescent Dyes Chemosensors Organic Electronics

Evidence-Backed Application Scenarios Where 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline is the Superior Choice


Medicinal Chemistry Campaigns Targeting HBV HBsAg/HBeAg Inhibition

Any R&D group pursuing the mechanism of action described in the Hoffman-La Roche HBV patent (US20230312491A1) must procure 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline as the core scaffold for N-derivatization [1]. The patented structure-activity relationship (SAR) hinges on modifications at the aniline nitrogen, an architectural feature absent in 2,5-diphenyl-1,3,4-oxadiazole or N,N-dimethyl analogs. The scaffold's synthetic versatility has been further validated by the synthesis of Schiff bases and azetidin-2-one derivatives exhibiting antibacterial activity [2], underscoring its utility as a multi-target entry point.

Fluorescent Chemosensor Development via Click Chemistry

For groups developing turn-off fluorescent sensors for nitroaromatic explosives, the compound is an indispensable precursor for synthesizing aza-POPOP analogues via Sandmeyer diazotization and click chemistry [3]. The non-aminated 2,5-diphenyl-1,3,4-oxadiazole cannot be elaborated through this pathway, making procurement of the aniline-containing building block mandatory for this application.

Biochemical and Cell-Based Screening Assays Requiring Acceptable Aqueous Solubility

When designing screening libraries or hit validation panels, 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline is preferable to 2,5-diphenyl-1,3,4-oxadiazole due to its >100-fold higher aqueous solubility (23.7 μg/mL vs. ~0.174 μg/mL) at near-physiological pH [4]. This reduces the reliance on high DMSO concentrations that can interfere with assay readouts, making it the more robust choice for in vitro pharmacology workflows.

Academic and Industrial SAR Studies Requiring a Polar, H-Bond Donor Scaffold

In lead optimization programs where balancing lipophilicity is critical, 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline offers a distinct advantage over its N,N-dimethylated analog, with a reduced computed XLogP3 (2.4 vs. 3.5) and an additional hydrogen bond donor [5]. This physicochemical profile aligns better with drug-likeness guidelines and may facilitate the design of compounds with improved metabolic stability and solubility.

Quote Request

Request a Quote for 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.